molecular formula C18H22N2O3S B5710249 4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5710249
M. Wt: 346.4 g/mol
InChI Key: WVBFBTLAIBNYNG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylsulfamoyl group attached to a benzamide backbone, along with a trimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide
  • 4-(ethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(2,4,6-dimethylphenyl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylphenyl substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the dimethylsulfamoyl group provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)24(22,23)20(4)5/h6-11H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBFBTLAIBNYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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